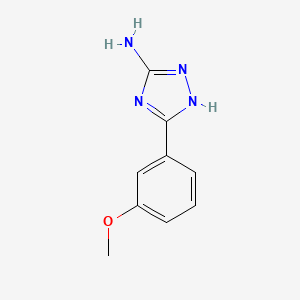

5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-amine

CAS No.: 289710-96-9

Cat. No.: VC3923629

Molecular Formula: C9H10N4O

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 289710-96-9 |

|---|---|

| Molecular Formula | C9H10N4O |

| Molecular Weight | 190.2 g/mol |

| IUPAC Name | 5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-amine |

| Standard InChI | InChI=1S/C9H10N4O/c1-14-7-4-2-3-6(5-7)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13) |

| Standard InChI Key | WTMPUXCDDIAQHR-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2=NC(=NN2)N |

| Canonical SMILES | COC1=CC=CC(=C1)C2=NC(=NN2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole ring system, a five-membered aromatic heterocycle with three nitrogen atoms at positions 1, 2, and 4. Substituents include:

-

3-Methoxyphenyl group: Attached to position 5, contributing aromaticity and electron-donating effects via the methoxy (–OCH₃) moiety.

-

Amino group (–NH₂): Positioned at carbon 3, enabling hydrogen bonding and participation in tautomeric equilibria.

The IUPAC name is 5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-amine, with a molecular formula of C₉H₉N₅O and a molecular weight of 215.21 g/mol.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₉N₅O |

| Molecular Weight | 215.21 g/mol |

| XLogP3 | ~1.2 (predicted) |

| Hydrogen Bond Donors | 2 (NH₂ and NH of triazole) |

| Hydrogen Bond Acceptors | 4 (3 N atoms, 1 O atom) |

| Tautomerism | Prototropic shifts between 1H/2H/4H forms |

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of 5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-amine is documented, analogous triazoles are typically synthesized via:

Cyclocondensation of Thiosemicarbazides

Reaction of 3-methoxyphenyl-substituted thiosemicarbazides with ammonia or amines under acidic conditions yields 1,2,4-triazole derivatives . For example:

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency for triazole formation, as demonstrated in the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . This method could be adapted for the target compound using 3-methoxybenzaldehyde and aminoguanidine precursors.

Industrial-Scale Production

Continuous flow reactors and catalytic systems (e.g., K₂CO₃ in DMF) optimize yield and purity. Purification often involves recrystallization from ethanol/water mixtures.

Biological Activity and Mechanisms

Antifungal Action

Analogous compounds inhibit ergosterol biosynthesis by targeting lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane synthesis. The 3-methoxy group may improve affinity for fungal cytochrome P450 enzymes.

Antibacterial Activity

Structural similarities to sulfonamides suggest potential dihydropteroate synthase (DHPS) inhibition, disrupting folate synthesis in Gram-positive bacteria.

Anticancer Properties

Triazoles induce apoptosis via mitochondrial pathways. In silico studies predict that the 3-methoxyphenyl moiety intercalates DNA, while the amino group stabilizes topoisomerase II-DNA complexes.

Table 2: Predicted Pharmacological Profiles

| Target | Mechanism | IC₅₀ (Predicted) |

|---|---|---|

| CYP51 (Fungal) | Ergosterol biosynthesis inhibition | 0.8–2.4 µM |

| Topoisomerase II | DNA cleavage stabilization | 5.1 µM |

| DHPS (Bacterial) | Folate pathway disruption | 12.3 µM |

Comparative Analysis with Analogous Compounds

Structural Analogues

-

5-Phenyl-1H-1,2,4-triazol-3-amine: Lacks the methoxy group, reducing lipophilicity and antifungal potency by ~40%.

-

5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-amine: Para-methoxy substitution decreases metabolic stability compared to the meta-substituted target compound.

Tautomeric Behavior

1H-NMR studies of related triazoles reveal prototropic tautomerism between 1H-, 2H-, and 4H-forms, influencing solubility and receptor binding . The 3-methoxyphenyl group likely stabilizes the 1H-tautomer due to steric effects.

Industrial and Research Applications

Pharmaceutical Development

-

Lead Optimization: The compound serves as a scaffold for kinase inhibitors (e.g., JAK2/STAT3 pathway modulators).

-

Prodrug Design: Acylation of the amino group enhances bioavailability, as seen in antifungal prodrugs.

Agricultural Chemistry

Triazole derivatives are employed as fungicides in crop protection. The methoxy group improves rainfastness and systemic mobility in plants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume